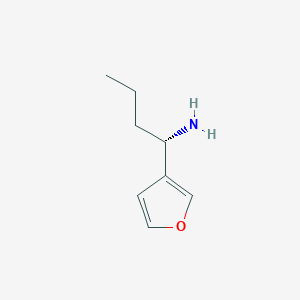

(1S)-1-(3-Furyl)butylamine

Description

Significance of Chiral Amines as Central Motifs in Organic Chemistry

Chiral amines are organic compounds containing a nitrogen atom bonded to four different substituents, resulting in a stereogenic center. Their importance in organic chemistry is paramount, as they are integral components of a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net Approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments. nih.govopenaccessgovernment.org

The specific stereochemistry of a chiral amine can dramatically influence the biological activity of a molecule. openaccessgovernment.org One enantiomer may exhibit a desired therapeutic effect, while the other may be inactive or even produce adverse effects. openaccessgovernment.org This necessity for enantiomerically pure compounds has driven the development of numerous asymmetric synthetic methods to access chiral amines with high stereoselectivity. researchgate.net These methods include catalytic asymmetric hydrogenation, reductive amination, hydroamination, and the use of chiral auxiliaries. nih.govresearchgate.net Chiral amines also find widespread application as resolving agents for racemic mixtures, as chiral bases in enantioselective reactions, and as ligands for asymmetric metal catalysis. sigmaaldrich.comalfachemic.com

Strategic Importance of Furan (B31954) Derivatives in Building Block Chemistry

Furan is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.com Furan and its derivatives are highly versatile building blocks in organic synthesis due to their unique chemical reactivity and the fact that they are readily available from renewable resources. perlego.comnumberanalytics.com The furan ring can participate in a variety of chemical transformations, including electrophilic aromatic substitution, Diels-Alder reactions, and ring-opening reactions, allowing for the construction of diverse and complex molecular architectures. perlego.comnumberanalytics.com

The incorporation of a furan moiety into a molecule can significantly influence its physical, chemical, and biological properties. Furan derivatives are found in a wide range of natural products and are used in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials. numberanalytics.comstudysmarter.co.ukslideshare.net Their ability to serve as precursors to other functional groups and ring systems further enhances their strategic importance in synthetic organic chemistry. perlego.comnumberanalytics.com

Overview of (1S)-1-(3-Furyl)butylamine within the Landscape of Chiral Furan-Based Amines

This compound is a specific chiral amine that features a butylamine (B146782) backbone with a furan ring attached at the stereogenic center. The "1S" designation specifies the absolute configuration at the chiral carbon atom. This particular arrangement of a furan ring at the 3-position of the butylamine chain distinguishes it from other isomers, such as those with the furan ring at the 2-position.

While the literature on 3-aminofuran derivatives is less extensive compared to their 2-substituted counterparts, they represent an important subclass of furan compounds. researchgate.net The synthesis of 3-furylamines can be challenging due to the potential instability of the 3-aminofuran system. researchgate.net However, methods have been developed for their preparation, often involving Michael additions to keto alkynol precursors. researchgate.net

This compound serves as a valuable chiral building block, combining the synthetic versatility of the furan ring with the stereochemical importance of the chiral amine. Its structure allows for further functionalization at both the amine and the furan ring, making it a useful intermediate in the synthesis of more complex, biologically active molecules.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| n-Butylamine | 109-73-9 | C4H11N | 73.14 | 77-79 |

| (1S)-1-(2-furyl)butylamine | 151670-70-1 | C8H13NO | 139.19 | Not available |

| Isobutylamine | 107-85-7 | C5H13N | 87.16 | 68-69 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

(1S)-1-(furan-3-yl)butan-1-amine |

InChI |

InChI=1S/C8H13NO/c1-2-3-8(9)7-4-5-10-6-7/h4-6,8H,2-3,9H2,1H3/t8-/m0/s1 |

InChI Key |

BENHEBGKNYZQOR-QMMMGPOBSA-N |

Isomeric SMILES |

CCC[C@@H](C1=COC=C1)N |

Canonical SMILES |

CCCC(C1=COC=C1)N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1s 1 3 Furyl Butylamine and Its Analogs

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

(1S)-1-(3-Furyl)butylamine and related chiral amines are frequently employed as ligands in transition-metal-catalyzed asymmetric reactions. The mechanism of stereochemical induction hinges on the formation of a chiral metal complex that creates a biased environment for the transformation of a prochiral substrate. Detailed mechanistic investigations, often combining experimental kinetics, spectroscopic analysis, and computational studies, are vital to understanding and optimizing these catalytic systems. nih.govumich.edu

For instance, in the asymmetric hydrogenation of imines, iridium complexes are often used. rsc.org While specific studies on this compound are not prevalent, mechanistic work on analogous systems provides significant insight. Experimental and DFT (Density Functional Theory) studies on the N-alkylation of amines with alcohols catalyzed by Iridium(I)-NHC (N-Heterocyclic Carbene) complexes suggest a "borrowing hydrogen" mechanism. rsc.org This pathway involves several key steps where the catalyst participates actively:

Dehydrogenation: The iridium catalyst first dehydrogenates the alcohol to form an aldehyde.

Condensation & C-N Bond Formation: The amine then condenses with the in situ generated aldehyde. Mechanistic studies suggest that this may not be a simple uncatalyzed condensation. Instead, a nucleophilic attack of an iridium-amido species on the aldehyde can form a hemiaminolate intermediate, which then releases a hemiaminal. rsc.org

Dehydration & Hydrogenation: The hemiaminal dehydrates to an imine, which is then asymmetrically hydrogenated by the iridium-hydride species (formed in the initial step) to yield the chiral amine product. rsc.org

The specific structure of the chiral amine ligand, such as the furan (B31954) ring and its substituents in the case of 3-furylamines, is critical in controlling the enantioselectivity of the hydrogenation step by dictating the precise geometry of the transition state.

Stereochemical Control Mechanisms and Origin of Enantioselectivity

The origin of enantioselectivity in reactions catalyzed or mediated by chiral furan-containing amines lies in the subtle energy differences between diastereomeric transition states. harvard.edu The "(1S)" configuration of the amine establishes a rigid stereochemical framework. The furan ring, far from being a passive spectator, contributes significantly through steric and electronic interactions.

Computational studies, particularly DFT calculations, have become indispensable for mapping the potential energy surfaces of these reactions and identifying the lowest energy transition states. harvard.edunih.gov For example, in rhodium-catalyzed asymmetric substitutions, DFT calculations have shown that non-covalent interactions, such as hydrogen bonding between the amine nucleophile and the substrate, can be crucial for achieving high levels of branched selectivity. wayne.edu

In the context of Diels-Alder reactions involving chiral 3-furylamines, achieving enantioselectivity is a key goal. researchgate.net Studies on related systems, such as the BF₃-catalyzed Diels-Alder reaction of furan with methyl vinyl ketone, show that the catalyst enhances the asynchronicity of the bond-forming process. nih.govresearchgate.net This asynchronous nature, where one new bond forms faster than the other, magnifies the influence of the chiral director, leading to enhanced stereochemical control. The catalyst and chiral auxiliary work in concert to stabilize one transition state geometry (e.g., endo or exo) over the others, thereby controlling both diastereoselectivity and enantioselectivity. nih.govresearchgate.net

Reaction Pathways of Furan-Substituted Amines in Synthetic Transformations

The furan ring is a versatile heterocyclic diene that can undergo various transformations, making furan-substituted amines valuable synthetic intermediates. benthamdirect.comcore.ac.uk The primary reaction pathways include cycloadditions, ring-opening reactions, and conversions to other heterocycles. sciengine.comchim.it

Diels-Alder Reactions: 3-Furylamines are electron-rich dienes that are highly reactive in Diels-Alder cycloadditions. core.ac.uk Studies have shown that 3-furylamines readily react with dienophiles like methyl acrylate. researchgate.net The reaction can be sluggish in common organic solvents but proceeds cleanly in others, such as hexane, or more efficiently in aqueous media. researchgate.net The resulting oxabicyclo[2.2.1]heptane adducts are valuable building blocks for more complex molecules. researchgate.netresearchgate.net

Conversion to Pyrroles: A notable transformation is the conversion of furans into pyrroles. Recent photocatalytic methods have been developed that allow for a direct oxygen-to-nitrogen heteroatom exchange. sciengine.com The proposed mechanism involves the photocatalyst oxidizing the furan to a radical cation, which is then attacked by a primary amine. sciengine.com This is followed by a sequence of steps including C-O bond cleavage and a Paal-Knorr type condensation to form the pyrrole (B145914) ring, with water as the only byproduct. sciengine.com This pathway offers a mild and efficient route to N-substituted pyrroles from readily available furan precursors.

Ring-Opening Reactions: The furan ring is susceptible to ring-opening under certain conditions, a property exploited in the Achmatowicz rearrangement. chim.it This reaction typically involves the oxidation of a 2-furylmethanol derivative to an intermediate that rearranges to a dihydropyranone. While the substrate is typically a 2-substituted furan, the principles of furan ring chemistry are broadly applicable. Acid-catalyzed hydrolysis of furan derivatives can lead to dicarbonyl intermediates, which can cyclize to form different ring systems. chim.it

Studies on the Inherent Stability and Reactivity Profile of 3-Furylamines

The utility of any chemical building block is defined by its stability and predictable reactivity. For 3-furylamines, these properties are a composite of the amine functionality and the furan ring.

Stability: The furan ring is known to be sensitive to strong acids, which can lead to polymerization or decomposition. sciengine.com This instability necessitates careful selection of reaction conditions. For example, in Diels-Alder reactions, heating in solvents like toluene (B28343) can lead to decomposition of the starting 3-furylamine. researchgate.net Furthermore, the enamine-like character of some 3-furylamines makes them labile to hydrolysis, especially in the presence of even trace amounts of acid. researchgate.net

Reactivity: The amine substituent at the 3-position significantly influences the electronic properties of the furan ring. As an electron-donating group, the amine activates the furan diene, making it more reactive in pericyclic reactions like the Diels-Alder cycloaddition. researchgate.net Ab initio molecular orbital studies on monosubstituted furans confirm the significant electronic perturbation caused by substituents. acs.org

The reactivity can be harnessed for various synthetic purposes. In reductive amination processes using biomass-derived furfural, the reaction proceeds through intermediates like imines or gem-diamines, with the specific pathway influenced by the reagents and conditions. mdpi.comd-nb.info The table below summarizes the outcomes of Diels-Alder reactions with various 3-furylamines, illustrating the influence of the amine substituent on reactivity and product distribution. researchgate.net

Table 1: Diels-Alder Reactions of Various 3-Furylamines with Methyl Acrylate Data extracted from studies on 5-methyl-3-furylamines, which serve as close analogs for understanding the reactivity of this compound. researchgate.net

| Amine Substituent | Solvent | Conditions | Outcome |

| Morpholine | Benzene | Reflux | Decomposition |

| Morpholine | Hexane | Reflux (24h) | 20% Conversion (by GC-MS) |

| Diisopropylamine | Hexane | Reflux (24h) | 35% Conversion (by GC-MS) |

| Diethylamine | Hexane | Reflux (24h) | 40% Conversion (by GC-MS) |

| Diethylamine | Water | 25 °C (1h) | 95% Conversion (by GC-MS) |

Advanced Spectroscopic and Diffraction Based Structural Analysis of 1s 1 3 Furyl Butylamine

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state structure of chiral molecules like (1S)-1-(3-Furyl)butylamine. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the precise determination of the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would yield a detailed three-dimensional model of the molecule. This would unequivocally confirm the "S" configuration at the chiral center, which is the carbon atom bonded to the furan (B31954) ring, the butyl group, the amine group, and a hydrogen atom. The resulting crystallographic data would be presented in a table summarizing key parameters.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 10.23 |

| c (Å) | 14.56 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 877.4 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the protons of the furan ring, the butyl chain, and the amine group. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would allow for the assignment of each proton to its specific position in the molecule.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp², sp³, attached to an electronegative atom).

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Furan H-2 | ~7.4 | s | 1H |

| Furan H-5 | ~7.3 | s | 1H |

| Furan H-4 | ~6.3 | s | 1H |

| CH-NH₂ | ~3.5 | t | 1H |

| NH₂ | ~1.5 (broad) | s | 2H |

| CH₂ (butyl) | ~1.4 | m | 2H |

| CH₂ (butyl) | ~1.3 | m | 2H |

Note: The data in this table is predicted and may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Furan C-2 | ~143 |

| Furan C-5 | ~139 |

| Furan C-3 | ~125 |

| Furan C-4 | ~110 |

| CH-NH₂ | ~55 |

| CH₂ (butyl) | ~35 |

| CH₂ (butyl) | ~20 |

Note: The data in this table is predicted and may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which can then be used to confirm its molecular formula (C₈H₁₃NO). The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Additionally, the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, would provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the butyl group or cleavage of the furan ring.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M]⁺ | 139.100 | Molecular Ion |

| [M-C₄H₉]⁺ | 82.042 | Loss of the butyl group |

Note: The m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amine and the C-H, C=C, and C-O bonds of the furan ring. The presence of a primary amine would be indicated by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The furan ring would show characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1500-1600 cm⁻¹ region.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H (Furan) | Stretch | > 3000 |

| Aliphatic C-H (Butyl) | Stretch | 2850 - 2960 |

| C=C (Furan) | Stretch | 1500 - 1600 |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore, which is the part of the molecule responsible for light absorption.

The furan ring in this compound acts as a chromophore. It is expected to exhibit absorption bands in the ultraviolet region due to π → π* electronic transitions. The position and intensity of these absorption bands can be influenced by the solvent and the substituents on the furan ring.

Table 6: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|

Note: The data in this table is an estimation and can vary based on the solvent used for the measurement.

Computational and Theoretical Studies on 1s 1 3 Furyl Butylamine

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like (1S)-1-(3-Furyl)butylamine. These methods allow for the investigation of molecular structure, reactivity, and energetics, offering insights that can be difficult to obtain through experimental means alone.

Applications of 1s 1 3 Furyl Butylamine in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Assembly

Chiral building blocks are essential components in modern organic synthesis, providing a strategic approach to introduce stereocenters into complex target molecules with high fidelity. nih.govsigmaaldrich.com (1S)-1-(3-Furyl)butylamine, with its defined (S)-configuration, serves as an important synthon for assembling molecules where stereochemistry is crucial for function.

Synthesis of Natural Products and Their Analogues

The furan (B31954) ring is a structural motif present in a wide array of natural products, many of which exhibit significant biological activity. mdpi.comnih.gov The synthesis of these molecules or their structurally modified analogues often requires the incorporation of chiral fragments. This compound provides a direct route to introduce both the furan nucleus and a chiral amine functionality, which is a common feature in alkaloids and other bioactive compounds. researchgate.netub.edu Synthetic strategies can leverage this building block to construct key fragments of complex natural products, potentially streamlining synthetic routes and facilitating the exploration of structure-activity relationships through the creation of novel analogues. nih.govuni-konstanz.de The furan moiety itself can be a precursor to other functionalities, further expanding its utility in the total synthesis of diverse natural product families. mdpi.com

Table 1: Examples of Natural Product Classes with Furan or Chiral Amine Motifs

| Natural Product Class | Relevant Structural Motif | Potential Application of this compound |

| Furan-containing Terpenoids | Substituted Furan Ring | Source of the furan core with appended chirality. |

| Alkaloids | Chiral Amine Center | Introduction of a defined stereocenter and nitrogen atom. |

| Furan-containing Fatty Acids | Furan Ring | As a fragment for synthesizing analogues of complex lipids. mdpi.com |

| Polyketides | Heterocyclic Elements | Incorporation into polyketide chains via modification. |

Construction of Enantiopure Intermediates for Downstream Syntheses

Beyond the direct synthesis of natural products, this compound is instrumental in the preparation of enantiopure intermediates. These intermediates are versatile molecules that can be elaborated into a variety of different target structures. The primary amine of this compound can be readily converted into other functional groups, such as amides, carbamates, or used to form imines, while preserving the integrity of the adjacent stereocenter. This allows chemists to carry the chiral information through multi-step synthetic sequences. The synthesis of enantiomerically pure primary amines is a critical objective in medicinal and materials chemistry, and using pre-existing chiral building blocks like this compound is an efficient strategy to achieve this goal. rug.nl

Utility as a Chiral Ligand or Organocatalyst in Asymmetric Transformations

Asymmetric catalysis is a powerful tool for creating chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The structural features of this compound make it an attractive scaffold for the development of new chiral ligands and organocatalysts. mdpi.com

Design and Application in Enantioselective Catalysis

The nitrogen atom in this compound can serve as a coordination site for metal centers. By modifying the amine with other coordinating groups (e.g., phosphines, oxazolines), it can be converted into a bidentate or polydentate chiral ligand. Such ligands are crucial for a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, C-H activations, and allylic alkylations. nih.govnih.govrsc.org The rigid furan backbone and the defined stereocenter create a specific chiral environment around the metal, which effectively discriminates between competing reaction pathways to favor the formation of one enantiomer of the product. The development of ligands with unique steric and electronic properties is key to advancing enantioselective catalysis. nih.gov

Development of Novel Catalytic Systems Based on this compound Scaffolds

In addition to forming metal complexes, derivatives of this compound can function as organocatalysts. Chiral primary amines and their derivatives (e.g., thioureas, squaramides) are known to catalyze a variety of asymmetric transformations, such as Mannich and Michael reactions, by activating substrates through the formation of iminium ions or through hydrogen bonding interactions. mdpi.commdpi.com The furan ring in the this compound scaffold can influence the catalyst's reactivity and selectivity through steric and electronic effects. This opens up possibilities for designing novel catalytic systems tailored for specific asymmetric reactions, providing access to enantioenriched compounds that are valuable in pharmaceutical and agrochemical research. mdpi.comresearchgate.net

Table 2: Potential Asymmetric Reactions Catalyzed by this compound Derivatives

| Reaction Type | Role of Catalyst | Potential Derivative |

| Asymmetric Allylic Alkylation | Chiral Ligand | Phosphine-amine derivative for Palladium catalysis. rsc.org |

| Asymmetric Hydrogenation | Chiral Ligand | Bidentate ligand for Rhodium or Iridium catalysis. |

| Asymmetric Michael Addition | Organocatalyst | Thiourea or squaramide derivative. |

| Asymmetric Mannich Reaction | Organocatalyst | Prolinamide or primary amine salt derivative. mdpi.com |

| Asymmetric Friedel-Crafts Alkylation | Organocatalyst | Hydrogen-bond donor catalyst. mdpi.com |

Precursor in the Synthesis of Specialized Chemical Scaffolds and Advanced Materials

The unique combination of chirality and a reactive heterocyclic ring makes this compound a valuable precursor for creating specialized chemical scaffolds and advanced functional materials. The furan ring can undergo a variety of chemical transformations, most notably the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings. nih.gov

This reactivity allows this compound to be used as a monomer or cross-linking agent in polymerization reactions. By participating in Diels-Alder reactions with dienophiles like maleimides, it can be incorporated into polymer backbones. The reversible nature of the furan-maleimide Diels-Alder reaction can be exploited to create self-healing polymers and other responsive materials. researchgate.net The presence of the chiral butylamine (B146782) side chain would introduce stereochemical complexity into the material, potentially influencing its macroscopic properties such as morphology and its interactions with other chiral molecules. This makes it a promising building block for the development of novel chiral polymers, functional surfaces, and advanced materials with tunable properties.

Based on a comprehensive review of available scientific literature, there is currently a lack of specific published research on the applications of This compound in the precise areas of "Incorporation into Heterocyclic Systems Beyond Furans" and "Derivatization for Functional Material Precursors" such as polymers or luminescent materials.

While general methodologies exist for utilizing furan-containing amines in broader synthetic applications, detailed studies, specific examples, and data tables pertaining directly to This compound for these advanced organic synthesis applications are not present in the current body of research.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline and focuses solely on This compound .

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Asymmetric Synthetic Methodologies

The future synthesis of (1S)-1-(3-Furyl)butylamine will increasingly align with the principles of green chemistry, moving away from classical methods that may involve harsh conditions or stoichiometric waste. rsc.orgacs.orgchiralpedia.com Research in this area is expected to concentrate on catalytic asymmetric pathways that offer high atom economy, energy efficiency, and reduced environmental impact.

Key research avenues include:

Biocatalysis: The use of enzymes such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) presents a highly promising green route. rsc.orgacs.orgnih.gov Future work should focus on identifying or engineering enzymes that can convert a prochiral ketone precursor directly into this compound with high enantioselectivity (>99% ee) and yield. nih.gov This could involve screening metagenomic libraries or applying directed evolution to existing enzymes to enhance their substrate specificity and stability. nih.govdovepress.com The development of whole-cell biocatalytic systems could further streamline the process by integrating cofactor recycling, thus improving economic viability for large-scale production. rsc.orgnih.gov

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of a corresponding imine or enamine is a powerful strategy for producing chiral amines. nih.gov Future investigations should aim to develop novel chiral ligands, potentially based on earth-abundant metals, that can achieve high turnover numbers and frequencies under mild conditions (low pressure and temperature). nih.gov This would reduce the energy consumption and cost associated with the synthesis.

Process Intensification: The integration of continuous flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and consistency. nih.gov Immobilizing either enzymatic or metallic catalysts in packed-bed reactors would facilitate catalyst recycling and simplify product purification, contributing to a more sustainable manufacturing process. nih.govdovepress.com

Exploration of Novel Catalytic Applications Beyond Current Paradigms

Chiral amines are established as potent organocatalysts and ligands in asymmetric synthesis. acs.org The unique structural and electronic properties of this compound, stemming from the furan (B31954) moiety, make it an attractive candidate for novel catalytic applications. The furan ring can participate in various transformations, while the chiral amine center can induce stereoselectivity. nih.govanr.fr

Future research should explore its utility in:

Enamine and Iminium Catalysis: Investigating its performance as an organocatalyst in classic transformations such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The 3-furyl group may offer unique steric and electronic interactions in the transition state, potentially leading to different reactivity or selectivity profiles compared to commonly used proline or diarylprolinol ether catalysts.

Ligand Development: Employing this compound as a chiral ligand for transition metals in various asymmetric transformations. Its nitrogen and the oxygen atom of the furan ring could act as a bidentate ligand, creating a well-defined chiral environment around a metal center.

Photoredox Catalysis: Exploring its role in synergistic photoredox and amine catalysis, where it could facilitate stereocontrolled radical reactions. acs.org

| Catalytic Reaction Type | Proposed Role of this compound | Potential Advantage | Research Goal |

|---|---|---|---|

| Asymmetric Michael Addition | Enamine-forming organocatalyst | Unique stereochemical control from the 3-furyl moiety | Synthesize chiral 1,5-dicarbonyl compounds with high enantioselectivity. |

| Asymmetric Diels-Alder Reaction | Iminium-forming organocatalyst | Activation of α,β-unsaturated aldehydes with novel selectivity | Achieve high diastereo- and enantioselectivity in cycloadditions. |

| Asymmetric Aldol Reaction | Enamine-forming organocatalyst | Influence on syn/anti diastereoselectivity | Produce chiral β-hydroxy ketones with controlled stereochemistry. |

| Transition Metal Catalysis | Chiral Ligand | Creation of a novel chiral pocket for metal-catalyzed reactions | Develop new catalysts for asymmetric hydrogenation or C-C bond formation. |

Advanced Integrated Mechanistic and Computational Studies

A deep understanding of reaction mechanisms is fundamental to the rational design of more efficient catalysts and synthetic routes. researchgate.net For this compound, both its synthesis and its potential catalytic applications would benefit immensely from detailed mechanistic and computational investigations.

Future research should focus on:

Computational Modeling of Synthesis: Utilizing Density Functional Theory (DFT) to model the transition states of its asymmetric synthesis, whether through hydrogenation or biocatalytic routes. nih.govdoi.org Such studies can elucidate the origin of enantioselectivity, highlighting key non-covalent interactions between the substrate and the catalyst that dictate the stereochemical outcome. doi.org This knowledge can guide the design of next-generation catalysts with improved performance.

Mechanistic Studies of Catalysis: If used as a catalyst, computational studies can predict its behavior and the likely stereochemical outcome of reactions. nih.gov For instance, modeling the enamine or iminium ion intermediates formed with different substrates can help rationalize observed selectivities and predict its utility in new reactions. nih.gov

Spectroscopic Analysis: Employing in-situ spectroscopic techniques, such as NMR and IR, to monitor reactions involving this compound can provide crucial data to validate computational models and identify key reactive intermediates.

Synthesis and Exploration of Diverse Derivatized this compound Analogues and Their Reactivity Profiles

Systematic modification of the this compound structure will be crucial for fine-tuning its properties and expanding its applicability. Creating a library of analogues will allow for the exploration of structure-activity relationships, whether in a catalytic or medicinal chemistry context. orientjchem.orgmdpi.com

Key directions for derivatization include:

Modification of the Furan Ring: The furan core is susceptible to C-H functionalization, allowing for the introduction of various substituents (e.g., alkyl, aryl, halide) at the 2-, 4-, or 5-positions. nih.gov These modifications would modulate the steric and electronic properties of the molecule, which could have a profound impact on its catalytic activity.

Variation of the Alkyl Chain: Synthesizing analogues with different alkyl chains (e.g., varying length, branching, or incorporating cyclic fragments) in place of the n-butyl group would alter the steric hindrance around the chiral center.

N-Functionalization: Derivatization of the primary amine to secondary or tertiary amines, amides, sulfonamides, or ureas would create a diverse set of compounds. N-alkylation, for example, is critical for tuning the properties of many amine catalysts.

The reactivity profiles of these new analogues could then be systematically evaluated in various catalytic test reactions or biological assays. researchgate.net

| Analogue Structure | Modification Site | Rationale for Synthesis | Potential Application |

|---|---|---|---|

| (1S)-1-(2-Methyl-3-furyl)butylamine | Furan Ring (C2-position) | Introduce steric bulk and modify electronics of the furan ring. | Investigate impact on enantioselectivity in organocatalysis. |

| (1S)-1-(5-Bromo-3-furyl)butylamine | Furan Ring (C5-position) | Provide a handle for further functionalization via cross-coupling. | Use as a building block for more complex molecules. |

| (1S)-N,N-Dimethyl-1-(3-furyl)butylamine | Amine Group | Convert from primary to tertiary amine to alter basicity and catalytic mechanism. | Explore as a nucleophilic catalyst or chiral base. |

| (1S)-1-(3-Furyl)-2,2-dimethylpropylamine | Alkyl Chain | Increase steric hindrance near the stereocenter. | Enhance facial discrimination in asymmetric catalysis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.